6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride
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Overview
Description
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride is an organic compound with the molecular formula C6H6ClN3O. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound has attracted significant attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride . These factors could include temperature, pH, presence of other molecules, and the specific biological environment within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization, ring annulation, and cycloaddition reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride has several scientific research applications, including:
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Material Science: The compound is explored for its potential use in organic materials and natural products.
Comparison with Similar Compounds
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound shares a similar structure but differs in its biological activities and chemical properties.
Pyrrolopyrazine derivatives: These compounds have a similar scaffold and exhibit various biological activities, including antimicrobial and kinase inhibitory properties.
Properties
IUPAC Name |
6,7-dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-5-4(3-9-6)7-1-2-8-5;/h1-2H,3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTUGGQIDKIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2C(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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